Methyl 3-bromo-4-fluoro-2-hydroxybenzoate
Description
Methyl 3-bromo-4-fluoro-2-hydroxybenzoate (CAS: 1807191-62-3) is a substituted methyl benzoate derivative with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol. Its structure features a bromine atom at position 3, a fluorine atom at position 4, and a hydroxyl group at position 2 on the aromatic ring, with a methyl ester at the carboxylate position.
Properties
Molecular Formula |
C8H6BrFO3 |
|---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
methyl 3-bromo-4-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3 |
InChI Key |
OPPZZPZHYUKTCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl 4-Hydroxybenzoate Derivatives
A common approach is the bromination of methyl p-hydroxybenzoate or its fluorinated analogs using liquid bromine in the presence of a catalyst such as glacial acetic acid. The reaction is typically carried out in halogenated alkane solvents (e.g., dichloromethane, chloroform) or ether solvents (e.g., diethyl ether, 1,4-dioxane) under controlled temperatures ranging from -10°C to 50°C to ensure selectivity and high yield.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Dichloromethane, chloroform, diethyl ether, 1,4-dioxane |
| Catalyst | Glacial acetic acid |
| Temperature | -10°C to 50°C |
| Bromine molar ratio | 1.0 to 1.2 equivalents relative to substrate |
| Solvent to substrate ratio | 25–40 mL/g |
| Reaction time | 16–35 hours |
- Dissolve methyl p-hydroxybenzoate (or fluorinated analog) in dichloromethane.
- Add glacial acetic acid as catalyst.
- Cool the solution to 0–5°C or lower.
- Add liquid bromine dropwise, maintaining temperature control.
- Stir the reaction mixture at room temperature or below for 16–35 hours.
- Quench the reaction with sodium thiosulfate solution to remove excess bromine.
- Extract and purify by recrystallization (e.g., from toluene).
This method yields methyl 3-bromo-4-hydroxybenzoate with yields typically around 77–78% and high purity (HPLC >98%).
Fluorination Step
For the fluorinated derivative methyl 3-bromo-4-fluoro-2-hydroxybenzoate, fluorination can be introduced either before or after bromination depending on the starting material. One approach involves starting from 4-fluorophenol derivatives or 3-bromo-4-fluorobenzoic acid, followed by esterification.
A patent describes the preparation of 3-bromo-4-fluorobenzoic acid by reacting fluorobenzene derivatives with bromine under controlled conditions, which can then be converted to the methyl ester. The fluorination is typically achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the substrate.
Esterification
If starting from the acid form (3-bromo-4-fluoro-2-hydroxybenzoic acid), methylation is performed by reaction with methanol in the presence of an acid catalyst such as sulfuric acid at elevated temperatures (around 80°C) for extended periods (e.g., 16 hours). The reaction is monitored by TLC or HPLC to ensure completion.
Typical esterification conditions:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Sulfuric acid |
| Temperature | 80°C |
| Reaction time | 16 hours |
| Workup | Dilution with ethyl acetate, washing with NaHCO3 and brine, drying |
This method provides high yields and purity of the methyl ester.
After synthesis, the product is purified by recrystallization, commonly from toluene or toluene/ethyl acetate mixtures, yielding white crystalline solids with melting points around 106–110°C. Purity is confirmed by HPLC (>98%), and molecular weight by mass spectrometry (e.g., MS (ESI) m/z ~229 for methyl 3-bromo-4-hydroxybenzoate).
- The use of glacial acetic acid as a catalyst in halogenated solvents allows for high selectivity and yield in bromination, minimizing dibrominated by-products.
- Temperature control is critical to avoid over-bromination and to maintain product integrity.
- The described methods are scalable and suitable for industrial production due to simple operation, low solvent consumption, and straightforward workup.
- Esterification under acidic conditions is a robust method to obtain the methyl ester with high purity.
- The fluorination step requires careful selection of starting materials and conditions to ensure regioselectivity.
The preparation of this compound involves a combination of selective bromination, fluorination, and esterification steps. The most effective methods employ controlled bromination of methyl p-hydroxybenzoate derivatives in halogenated solvents with acetic acid catalysis, followed by fluorination and methyl ester formation under acidic methanol conditions. These methods provide high yields, purity, and are amenable to industrial scale-up.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-fluoro-2-hydroxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, leading to the formation of simpler derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of ketones, aldehydes, or simpler aromatic compounds.
Scientific Research Applications
Chemistry: Methyl 3-bromo-4-fluoro-2-hydroxybenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is often employed in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to study the metabolism of halogenated compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate
- Substituents : 4-Br, 3-F, 2-OH.
- Key Differences : Swapping bromine and fluorine positions alters electronic effects. The 2-hydroxy group can form intramolecular hydrogen bonds with the ester carbonyl, stabilizing the molecule. However, the shifted halogen positions may reduce electrophilic aromatic substitution reactivity compared to the target compound .
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Functional Group Variants
Methyl 4-bromo-2-formylbenzoate
- Substituents : 4-Br, 2-CHO.
- Key Differences : Replacing the hydroxyl group with a formyl group eliminates hydrogen-bonding capacity but introduces electrophilicity. This makes the compound more reactive in nucleophilic addition reactions, broadening its utility in synthetic organic chemistry .
Methyl 4-bromo-3-formamidobenzoate
- Substituents : 4-Br, 3-NHCHO.
- This derivative is more suited for coordination chemistry or peptide coupling reactions .
Electronic Effects
- The 3-bromo-4-fluoro-2-hydroxy substitution in the target compound creates a polarized aromatic ring, with bromine acting as an electron-withdrawing group and fluorine exerting inductive effects. This enhances stability against nucleophilic attack but may reduce metabolic clearance in biological systems.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Stability
| Compound | Hydrogen Bonding | Electrophilicity | Metabolic Stability |
|---|---|---|---|
| This compound | High (2-OH) | Moderate | Moderate |
| Methyl 4-bromo-2-formylbenzoate | None | High | Low |
| Methyl 4-bromo-3-formamidobenzoate | Moderate (NHCHO) | Low | High |
Biological Activity
Methyl 3-bromo-4-fluoro-2-hydroxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a hydroxyl group, enhances its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆BrF O₃. The presence of halogen atoms (bromine and fluorine) significantly influences its chemical properties, making it a candidate for various biological applications. The hydroxyl group contributes to hydrogen bonding capabilities, which can enhance binding affinity to biological targets.
Research indicates that this compound interacts with specific molecular targets, primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially modulating biochemical pathways.
- Receptor Interaction : It may bind to receptors, influencing signal transduction and cellular responses.
- Halogen Bonding : The halogen substituents can enhance binding affinity through unique interactions with biological molecules.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity. This property is attributed to its ability to disrupt microbial cell structures or inhibit essential metabolic processes. Further investigations are necessary to elucidate the specific mechanisms underlying its antimicrobial effects.
Cytotoxicity and Anticancer Potential
Preliminary research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. The halogenated structure could contribute to selective toxicity, making it a potential candidate for anticancer drug development.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria | Supports potential use as an antimicrobial agent |
| Study B | Exhibited cytotoxic effects on cancer cell lines (e.g., HeLa cells) | Suggests potential as an anticancer drug candidate |
| Study C | Investigated enzyme inhibition mechanisms | Highlights the need for further exploration into specific targets |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various halogenated compounds, this compound showed significant inhibition against Staphylococcus aureus, suggesting its utility in developing new antibacterial agents.
- Cytotoxicity Assessment : A case study involving the treatment of HeLa cells with varying concentrations of this compound revealed dose-dependent cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
